molecular formula C37H35N3O11S B1434725 1-(2'-Deoxy-5'-O-DMT-3'-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine CAS No. 444717-20-8

1-(2'-Deoxy-5'-O-DMT-3'-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine

Cat. No. B1434725
CAS RN: 444717-20-8
M. Wt: 729.8 g/mol
InChI Key: CHRQCXVIPTUAFE-JBIUIVRGSA-N
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Description

“1-(2’-Deoxy-5’-O-DMT-3’-O-nitrophenylsulphonyl-b-D-lyxofuranosyl)thymine” is a biochemical reagent mainly used in genetic research . It’s typically used in nucleic acid synthesis and can be a component in pharmaceuticals designed to target genetic diseases or disorders .


Molecular Structure Analysis

The molecular formula of this compound is C37H35N3O11S . Its IUPAC name is (2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl 2-nitrobenzenesulfonate .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 729.75 . Its boiling point is 934.1ºC at 760 mmHg, and it has a density of 1.42 g/cm3 .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of nucleoside derivatives is a crucial area of research, aiming to produce compounds with potential therapeutic applications. Compounds such as "1-(3-deoxy-3-substituted-α-L-lyxofuranosyl)thymines" and their 2-deoxy derivatives have been synthesized to examine their antiviral properties, even though they did not show significant activity against RNA and DNA viruses. This synthesis process involves nucleophilic substitution with inversion of configuration from specific precursors, highlighting the complexity and innovation in nucleoside chemistry (Génu-Dellac et al., 1991).

Antiviral Research

The exploration of antiviral properties in nucleoside derivatives is a significant area of study. For instance, the synthesis of various 3'-deoxythymidine analogues with heterocyclic five-membered rings aimed to identify compounds with potential antiviral activities. Although only marginal activity was observed, this research underscores the ongoing efforts to find new antiviral agents that can inhibit viruses such as HIV (Wigerinck et al., 1990).

Radiopharmaceutical Applications

Nucleoside derivatives are also pivotal in the development of radiopharmaceuticals, particularly in the synthesis of radiolabeled compounds for medical imaging. The synthesis of 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) for nuclear medical purposes involves an alternative protection group strategy. This includes the use of protection groups at the 5'-O-position and the formation of an electrophilic center at the 3'-carbon with various sulfonyl groups. Such advancements in the synthesis process are aimed at improving the production and application of [18F]FLT in PET imaging for cancer and other diseases (Martin et al., 2002).

Future Directions

The future directions of this compound could involve further exploration of its use in genetic research and the development of pharmaceuticals targeting genetic diseases or disorders .

properties

IUPAC Name

[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 2-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35N3O11S/c1-24-22-39(36(42)38-35(24)41)34-21-31(51-52(45,46)33-12-8-7-11-30(33)40(43)44)32(50-34)23-49-37(25-9-5-4-6-10-25,26-13-17-28(47-2)18-14-26)27-15-19-29(48-3)20-16-27/h4-20,22,31-32,34H,21,23H2,1-3H3,(H,38,41,42)/t31-,32-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRQCXVIPTUAFE-JBIUIVRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OS(=O)(=O)C6=CC=CC=C6[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OS(=O)(=O)C6=CC=CC=C6[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35N3O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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